molecular formula C8H12ClNO2 B027902 Norfenefrine hydrochloride CAS No. 4779-94-6

Norfenefrine hydrochloride

Cat. No.: B027902
CAS No.: 4779-94-6
M. Wt: 189.64 g/mol
InChI Key: OWMFSWZUAWKDRR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Norfenefrine, also known as meta-octopamine, 3-octopamine, and 3,β-dihydroxyphenethylamine, is an adrenergic agent . It is used as a sympathomimetic drug, which means it mimics the actions of the sympathetic nervous system. The primary targets of Norfenefrine are the alpha-adrenergic receptors .

Mode of Action

As an adrenergic agent, it is believed to interact with alpha-adrenergic receptors, leading to a series of changes in the cell signaling pathways . This interaction can lead to various physiological effects, such as increased heart rate and blood pressure.

Biochemical Pathways

It is known that adrenergic agents like norfenefrine can affect the neuroactive ligand-receptor interaction pathway . This can lead to downstream effects such as the release of neurotransmitters, modulation of nerve signal transmission, and changes in cellular metabolism.

Pharmacokinetics

It is known that norfenefrine is metabolized into m-hydroxymandelic acid .

Result of Action

The result of Norfenefrine’s action can vary depending on the specific physiological context. For instance, it can control blood pressure in acute hypotensive states such as pheochromocytomectomy, sympathectomy, poliomyelitis, spinal anesthesia, myocardial infarction, septicemia, blood transfusion, and drug reactions . It can also serve as an adjunct in the treatment of cardiac arrest and hypotension .

Biochemical Analysis

Biochemical Properties

Norfenefrine hydrochloride functions primarily as an adrenergic agent, interacting with adrenergic receptors in the body. It is known to interact with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are involved in the metabolism of catecholamines . The interaction with these enzymes results in the breakdown of this compound into inactive metabolites. Additionally, this compound can interact with adrenergic receptors, particularly alpha-adrenergic receptors, leading to vasoconstriction and increased blood pressure .

Cellular Effects

This compound exerts various effects on different cell types. In vascular smooth muscle cells, it induces vasoconstriction by activating alpha-adrenergic receptors, leading to an increase in intracellular calcium levels . This activation results in the contraction of smooth muscle cells and subsequent vasoconstriction. In neuronal cells, this compound acts as a neurotransmitter, influencing cell signaling pathways and gene expression . It can modulate the release of other neurotransmitters such as norepinephrine and dopamine, thereby affecting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to adrenergic receptors. Upon binding to alpha-adrenergic receptors, it activates the G-protein coupled receptor (GPCR) signaling pathway . This activation leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, resulting in increased intracellular calcium levels and subsequent smooth muscle contraction . Additionally, this compound can inhibit the reuptake of norepinephrine, prolonging its action at the synaptic cleft .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments . Long-term exposure to this compound in in vitro studies has shown sustained vasoconstrictive effects on vascular smooth muscle cells . In in vivo studies, prolonged administration of this compound can lead to desensitization of adrenergic receptors, reducing its efficacy over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it primarily induces vasoconstriction and increases blood pressure . At higher doses, it can lead to adverse effects such as tachycardia, arrhythmias, and hypertension . Threshold effects have been observed, where a certain dosage is required to elicit a significant physiological response. Toxic effects at high doses include severe cardiovascular complications and potential neurotoxicity .

Metabolic Pathways

This compound is metabolized primarily by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) enzymes . These enzymes convert this compound into inactive metabolites, which are then excreted from the body. The metabolic pathways involve the oxidation of the amine group and methylation of the catechol group . This metabolism affects the overall metabolic flux and levels of metabolites in the body.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by adrenergic neurons via the norepinephrine transporter (NET) and stored in synaptic vesicles . Additionally, it can bind to plasma proteins, affecting its distribution and bioavailability . The compound’s localization and accumulation are influenced by its interactions with transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound is primarily within adrenergic neurons and vascular smooth muscle cells . It is stored in synaptic vesicles within neurons and released upon stimulation. The activity and function of this compound are influenced by its localization, as it needs to be in proximity to adrenergic receptors to exert its effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments.

Preparation Methods

Norfenefrine hydrochloride can be synthesized using m-hydroxybenzaldehyde as a starting material. The synthetic route involves several steps, including reduction and amination reactions. Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Norfenefrine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form dihydroxy derivatives.

    Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Scientific Research Applications

Norfenefrine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Norfenefrine hydrochloride is similar to other phenethylamine derivatives, such as:

Properties

IUPAC Name

3-(2-amino-1-hydroxyethyl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c9-5-8(11)6-2-1-3-7(10)4-6;/h1-4,8,10-11H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMFSWZUAWKDRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046710
Record name Norfenefrine hydrochloride
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Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4779-94-6, 15308-34-6
Record name Benzenemethanol, α-(aminomethyl)-3-hydroxy-, hydrochloride (1:1)
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Record name Norfenefrine hydrochloride
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Record name DL-aminomethyl-3-hydroxybenzyl alcohol hydrochloride
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Record name Norfenefrine hydrochloride
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Record name NORFENEFRINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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